6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile is a complex organic compound that features a dihydroisoquinoline moiety fused with a nicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction involves the cyclization of β-phenylethylamine derivatives with nitriles under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or substituted nitriles.
Scientific Research Applications
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction mechanisms that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one: This compound shares the dihydroisoquinoline core but has different substituents, leading to varied biological activities.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent enzyme inhibition properties, particularly against aldo-keto reductase.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile is unique due to its combination of the dihydroisoquinoline and nicotinonitrile moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-12-14(10-17)6-7-16(18-12)19-9-8-13-4-2-3-5-15(13)11-19/h2-7H,8-9,11H2,1H3 |
InChI Key |
ZLQIACWLKUVLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.